

Benzoylacetoneitrile CAS number and molecular structure.

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Compound of Interest

Compound Name: Benzoylacetoneitrile

Cat. No.: B015868

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An In-depth Technical Guide to Benzoylacetoneitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzoylacetoneitrile**, a key intermediate in organic synthesis. The document details its chemical and physical properties, molecular structure, and provides established experimental protocols for its preparation.

Core Compound Information

Benzoylacetoneitrile, systematically named 3-oxo-3-phenylpropanenitrile, is an aromatic β -ketoneitrile.^{[1][2][3]} Its structure, featuring a reactive methylene group flanked by a benzoyl and a nitrile group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.^{[1][4]}

Molecular Structure and Identifiers

The molecular structure of **benzoylacetoneitrile** consists of a phenyl group attached to a three-carbon chain containing a ketone and a terminal nitrile group.

- Canonical SMILES: C1=CC=C(C(=C1)C(=O)CC#N)^[5]
- InChI: InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2^[5]
- InChI Key: ZJRCIQAMTAINCB-UHFFFAOYSA-N^{[5][6][7]}

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical properties of **benzoylacetonitrile**.

Property	Value	Source
CAS Number	614-16-4	[1][5][8]
Molecular Formula	C ₉ H ₇ NO	[1][5][8]
Molecular Weight	145.16 g/mol	[1][6][8]
Appearance	White to light yellow/brown crystalline powder	[5][9]
Melting Point	82-83 °C	[4]
Boiling Point	160 °C @ 10 mmHg	[4][10]
Topological Polar Surface Area	40.9 Å ²	[5]
Assay	≥98.0%	[7]

Synthesis of Benzoylacetonitrile

The primary method for synthesizing **benzoylacetonitrile** is the Claisen condensation of an alkyl benzoate with acetonitrile in the presence of a strong base.[3] Several variations of this protocol exist, offering different yields and reaction conditions.

Experimental Protocol 1: Synthesis via Sodium Methoxide

This protocol details the synthesis of **benzoylacetonitrile** using sodium methoxide as the base.

Materials:

- Ethyl benzoate (20 g, 133 mmol)
- Sodium methoxide (NaOMe), prepared from Sodium (3 g, 133 mmol) in methanol

- Acetonitrile (6.8 g, 165 mmol)
- 5% Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Sodium Sulfate (Na_2SO_4)
- Water
- Diethyl ether

Procedure:[6]

- A mixture of ethyl benzoate and sodium methoxide in methanol is heated with stirring to 80°C until a homogeneous gelatinous mass is formed.
- Acetonitrile is then added slowly beneath the surface of this mass over a period of 30 minutes.
- The reaction temperature is increased to 120°C , and the mixture is refluxed for 24 hours.
- After cooling the reaction mixture on an ice bath, water and diethyl ether are added until the solid material dissolves.
- The aqueous layer is separated and acidified with 5% H_2SO_4 .
- The aqueous layer is then washed with a saturated aqueous solution of NaHCO_3 , dried over sodium sulfate, and concentrated to yield the crude product.

Yield: 7.3 g (37.8%)[6]

Experimental Protocol 2: Synthesis via Sodium Ethoxide

This protocol utilizes sodium ethoxide in toluene for the condensation reaction.

Materials:

- Sodium ethoxide (34.0 g, 0.500 mole)

- Dry toluene (200 mL)
- Ethyl benzoate (71.4 mL, 0.500 mole)
- Dry acetonitrile (32 mL, 0.60 mole)
- Water (300 mL)
- Ethyl ether (2 x 100 mL)
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- To a suspension of sodium ethoxide in dry toluene, add ethyl benzoate and dry acetonitrile.
- The mixture is mechanically stirred under a nitrogen atmosphere at 105-110°C for 29 hours.
- After cooling to room temperature, 300 mL of water is added, and the mixture is washed twice with 100 mL portions of ethyl ether.
- The aqueous layer is then acidified to a pH of 5-6 with concentrated HCl.
- The resulting crystalline precipitate is collected by suction filtration, washed twice with water, and air-dried.

Yield: 49.23 g (68%)

Experimental Protocol 3: Synthesis via Potassium tert-Butoxide

This method employs potassium tert-butoxide in tetrahydrofuran (THF).

Materials:

- Ethyl benzoate (6.65 mmol, 1 equivalent)
- Tetrahydrofuran (THF, 30 mL)

- Potassium tert-butoxide (1.57 g, 14.0 mmol, 2 equivalents)
- Acetonitrile (6.65 mmol, 1 equivalent)
- Water (50 mL)
- Ethyl acetate (40 mL)
- Hydrochloric Acid (1 mL, 12 M)
- Anhydrous magnesium sulfate

Procedure:[11]

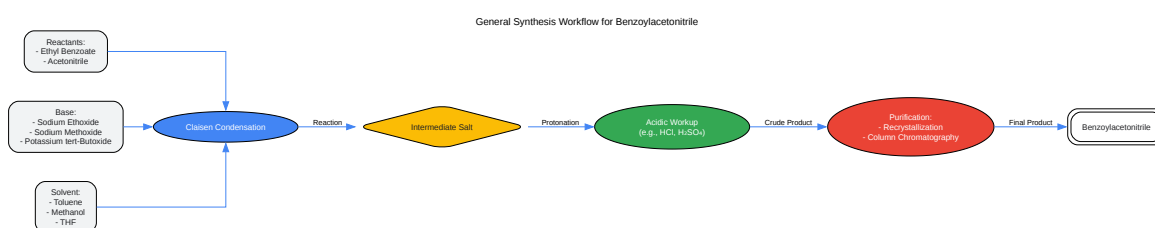
- Dissolve ethyl benzoate in THF with stirring at ambient temperature for 5 minutes.
- Add potassium tert-butoxide to the solution, followed by the addition of acetonitrile.
- Stir the resulting mixture at ambient temperature for 30 minutes.
- Quench the reaction by adding 50 mL of water and stir for an additional 5 minutes.
- Add 40 mL of ethyl acetate and 1 mL of 12 M HCl.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure and purify the residue via silica gel column chromatography.

Yield: 90%[11]

Synthetic Applications and Logical Workflow

Benzoylacetonitrile is a valuable building block for synthesizing a variety of heterocyclic compounds, including pyridines, pyrimidines, furans, and 4H-pyrans.[1][4] Its utility stems from the reactivity of the active methylene group, which can participate in various condensation and cyclization reactions. A common application is in the synthesis of substituted naphtho[1,8-bc]pyrans.[4][7]

The general workflow for the synthesis of **benzoylacetonitrile** via Claisen condensation is depicted below.



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Caption: General synthesis workflow for **benzoylacetonitrile**.

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